Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate
Description
Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate is a benzoate ester derivative featuring a cinnamoyloxy substituent at the 4-position and a methoxy group at the 3-position of the aromatic ring. This compound is structurally related to vanillin and syringic acid derivatives, which are common in natural products and synthetic intermediates.
Additionally, ester derivatives of 3-methoxybenzoic acid are frequently explored for their biological activities, such as anti-inflammatory or cardioprotective effects .
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
ethyl 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
InChI |
InChI=1S/C19H18O5/c1-3-23-19(21)15-10-11-16(17(13-15)22-2)24-18(20)12-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b12-9+ |
InChI Key |
JVIRDAXXSBBEPZ-FMIVXFBMSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC |
Isomeric SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations :
- Cinnamoyl vs.
- Ester Group Variability : Methyl and ethyl esters show similar reactivity, but ethyl esters often exhibit higher solubility in organic solvents due to increased hydrophobicity .
Data Tables
Table 1: Spectral Data Comparison
| Compound | IR (C=O stretch, cm⁻¹) | NMR (δ, ppm) | Mass (m/z) |
|---|---|---|---|
| Sodium 3-methoxybenzoate | 1568 (asym), 1400 (sym) | Not reported | Not reported |
| Methyl 3-methoxy-4-nitrobenzoate | 1723 (ester C=O) | Not reported | 229.0859 ([M+H]⁺) |
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